Acetylacetonato dicarbonylrhodium

Description

BenchChem offers high-quality Acetylacetonato dicarbonylrhodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetylacetonato dicarbonylrhodium including the price, delivery time, and more detailed information at info@benchchem.com.

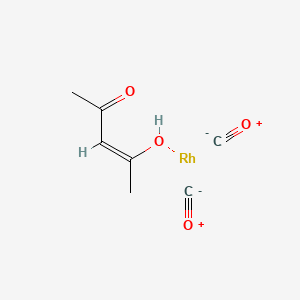

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8O4Rh |

|---|---|

Molecular Weight |

259.04 g/mol |

IUPAC Name |

carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;rhodium |

InChI |

InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;; |

InChI Key |

GGRQQHADVSXBQN-FGSKAQBVSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh] |

Canonical SMILES |

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of acetylacetonato dicarbonylrhodium(I)

An In-depth Technical Guide to the Synthesis of Acetylacetonato Dicarbonylrhodium(I)

Executive Summary

Acetylacetonato dicarbonylrhodium(I), with the chemical formula Rh(C₅H₇O₂)(CO)₂, is a cornerstone organorhodium complex widely employed as a precursor for homogeneous catalysts.[1] Its versatility in mediating critical organic transformations, including hydroformylation, carbonylation, and conjugate additions, makes it an invaluable tool in synthetic chemistry.[2][3][4][5] This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and field-proven methodologies. We will explore the mechanistic underpinnings of its formation, present a detailed and validated experimental protocol, discuss essential characterization techniques, and outline critical safety and handling procedures. The objective is to equip researchers with the expertise to reliably synthesize and utilize this pivotal catalytic precursor.

Mechanistic Rationale and Structural Principles

The , often abbreviated as Rh(acac)(CO)₂, is fundamentally a ligand substitution reaction. The most common and efficient pathway involves the treatment of dicarbonylrhodium(I) chloride dimer, [(CO)₂RhCl]₂, with an acetylacetonate source in the presence of a base.[1]

The overall reaction is represented as:

[(CO)₂RhCl]₂ + 2 Na(C₅H₇O₂) → 2 Rh(C₅H₇O₂)(CO)₂ + 2 NaCl [1]

Causality of Experimental Choices:

-

Rhodium Precursor: The dicarbonylrhodium(I) chloride dimer serves as a convenient and reactive source of the Rh(I) dicarbonyl moiety. The chloride ligands are labile and readily displaced. The synthesis of this precursor typically involves passing carbon monoxide gas through a solution of rhodium(III) chloride hydrate.[6][7]

-

Ligand Source: Sodium acetylacetonate (Na(acac)) is used as the source for the acetylacetonate (acac) ligand. The acetylacetonate anion is a bidentate chelating ligand, binding to the rhodium center through its two oxygen atoms. This chelation provides significant thermodynamic stability to the final complex.

-

Base/Solvent System: While using the pre-formed sodium salt of acetylacetone is common, older methods employ acetylacetone directly with a weak base like barium or sodium carbonate.[6] The base's role is to deprotonate acetylacetone in situ to generate the nucleophilic acetylacetonate anion required for the substitution reaction. The choice of solvent, often a non-polar organic solvent like petroleum ether or benzene, facilitates the reaction and subsequent separation of the polar inorganic byproducts (e.g., NaCl).[1][6]

The resulting Rh(acac)(CO)₂ complex adopts a stable square planar molecular geometry, which is characteristic of d⁸ metal complexes like Rh(I).[1][8] In the solid state, these planar molecules exhibit interesting intermolecular stacking with Rh-Rh distances of approximately 326 pm, classifying it as a linear chain compound.[1]

Comprehensive Experimental Protocol

This protocol details a reliable method for the synthesis of Rh(acac)(CO)₂ from its dimeric chloride precursor.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Dicarbonylrhodium(I) chloride dimer | [(CO)₂RhCl]₂ | 388.72 | Air-sensitive; handle under inert atmosphere. |

| Sodium acetylacetonate | Na(C₅H₇O₂) | 122.09 | Hygroscopic; store in a desiccator. |

| Petroleum Ether (or Hexane) | Mixture | - | Anhydrous grade, degassed. Used as the reaction and crystallization solvent. |

| Standard Schlenk line or glovebox apparatus | - | - | For handling air-sensitive reagents. |

| Round-bottom flask with reflux condenser | - | - | |

| Magnetic stirrer and heat source | - | - | |

| Filtration apparatus (e.g., Büchner or cannula) | - | - | For separating solid byproducts. |

Step-by-Step Synthesis Procedure

-

Inert Atmosphere Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen). This is crucial to prevent the oxidation of the Rh(I) species.

-

Reagent Addition: In the flask, combine dicarbonylrhodium(I) chloride dimer (e.g., 1.00 g, 2.57 mmol) and sodium acetylacetonate (e.g., 0.69 g, 5.65 mmol, ~10% excess).

-

Solvent Addition: Add approximately 50-70 mL of anhydrous, degassed petroleum ether to the flask via cannula or syringe.

-

Reaction: Gently heat the resulting suspension to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solution. The reaction is typically complete within a few hours.

-

Isolation of Crude Product: After cooling to room temperature, the solid byproduct (NaCl) is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of fresh petroleum ether to ensure complete recovery of the product.

-

Purification by Crystallization: The combined filtrate is concentrated under reduced pressure until the product begins to precipitate. Cooling the concentrated solution (e.g., to 0 °C or -20 °C) will promote further crystallization.

-

Final Product Collection: Collect the resulting dark green or red-green dichromatic crystals by filtration, wash with a minimal amount of cold petroleum ether, and dry under vacuum.[1][9] The product should be stored in a tightly sealed container under an inert atmosphere.[3][10]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Rh(acac)(CO)₂.

Product Characterization and Validation

To ensure the identity and purity of the synthesized acetylacetonato dicarbonylrhodium(I), the following analytical methods are essential.

-

Appearance: A dark green or red/green dichromatic solid, which dissolves in solvents like acetone and benzene to form yellow solutions.[1][3][9]

-

Melting Point: The literature melting point for pure Rh(acac)(CO)₂ is in the range of 154-156 °C.[5][11] A sharp melting point within this range is a strong indicator of high purity.

-

Infrared (IR) Spectroscopy: This is a definitive technique for confirming the presence of the dicarbonyl moiety. The complex exhibits two strong and sharp ν(CO) stretching bands in the region of approximately 2085 cm⁻¹ and 2015 cm⁻¹. The positions of these bands are sensitive to the electronic environment of the rhodium center and confirm the successful ligand substitution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the acetylacetonate ligand: a singlet for the methine proton (-CH=) and a singlet for the two equivalent methyl groups (-CH₃).

-

¹³C NMR: Resonances corresponding to the carbonyl ligands, as well as the methyl, methine, and quaternary carbons of the acac ligand, will be observed.

-

Critical Safety and Handling Protocols

Working with rhodium carbonyl complexes requires strict adherence to safety protocols due to the potential toxicity of heavy metals and the hazards associated with the reagents.

-

Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12]

-

Personal Protective Equipment (PPE):

-

Reagent-Specific Hazards:

-

Rhodium Compounds: May be harmful if swallowed or inhaled.[14] Avoid creating dust.[12] While metallic rhodium is relatively inert, its compounds should be handled with care as their toxicological properties are not always fully investigated.[12]

-

Organic Solvents: Petroleum ether and other organic solvents are flammable. Ensure all potential ignition sources are removed from the work area.[10][13]

-

-

Storage: The final product, Rh(acac)(CO)₂, should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to maintain its integrity.[3][10]

-

Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be disposed of in accordance with local, state, and federal regulations. Do not discharge into drains.[15]

References

- Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia. (n.d.).

- Rhodium on Carbon - Safety Data Sheet. (2015, July 31).

- A simple synthetic route to [Rh(acac)(CO)(NHC)] complexes: ligand property diagnostic tools and pre-catalysts - Biblio Back Office. (n.d.).

- Acetylacetonato(dicarbonyl)rhodium( I ) - ResearchGate. (n.d.).

- (Acetylacetonato)dicarbonylrhodium(I) 98 14874-82-9 - Sigma-Aldrich. (n.d.).

- CN103709201A - Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method - Google Patents. (n.d.).

- CN103709201B - A kind of preparation method of rhodium dicarbonyl acetylacetonate and the method for olefin hydroformylation - Google Patents. (n.d.).

- (Acetylacetonato)dicarbonylrhodium(I) 98 14874-82-9. (n.d.).

- Catalytic cycle for the Rh(acac)(CO)2/triphos-catalyzed 1-hexene hydroformylation. - ResearchGate. (n.d.).

- (Acetylacetonato)dicarbonylrhodium(I) Powder Assured Low Price | Nanochemazone. (n.d.).

- CAS 14874-82-9: Dicarbonylrhodium acetylacetonate - CymitQuimica. (n.d.).

- (Acetylacetonato)dicarbonylrhodium(I) | CAS 14874-82-9 - SCBT. (n.d.).

- Rhodium - Safety Data Sheet - ChemicalBook. (n.d.).

- Synthesis of Carboxylic Acids from Saccharides, CO2, and H2 | ACS Catalysis. (2023, May 31).

- Rhodium - Organic Syntheses Procedure. (n.d.).

- (Acetylacetonato) dicarbonylrhodium(I). (n.d.).

- (Acetylacetonato)dicarbonylrhodium(I) - Chem-Impex. (n.d.).

- platinum metals refinery - Implats. (n.d.).

- RHODIUM CAS NO 7440-16-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).

- Safety Data Sheet - Nanoscale Research Facility. (2015, August 5).

- Scheme 2. Synthesis of rhodium(I) catalyst [Rh(CO) 2 I 2] (1) via different routes. - ResearchGate. (n.d.).

Sources

- 1. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nanochemazone.ca [nanochemazone.ca]

- 4. scbt.com [scbt.com]

- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 6. CN103709201A - Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method - Google Patents [patents.google.com]

- 7. CN103709201B - A kind of preparation method of rhodium dicarbonyl acetylacetonate and the method for olefin hydroformylation - Google Patents [patents.google.com]

- 8. CAS 14874-82-9: Dicarbonylrhodium acetylacetonate [cymitquimica.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. (Acetylacetonato)dicarbonylrhodium(I) 98 14874-82-9 [sigmaaldrich.com]

- 12. colonialmetals.com [colonialmetals.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. implats.co.za [implats.co.za]

- 15. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

The Rh(acac)(CO)₂ Architecture: A Technical Guide to Stability, Storage, and Self-Validating Handling Protocols

Introduction & Molecular Profile

Dicarbonyl(acetylacetonato)rhodium(I), commonly denoted as Rh(acac)(CO)₂, is a ubiquitous and highly efficient metal precursor utilized in homogeneous catalysis—most notably in alkene hydroformylation, hydrogenation, and as a volatile precursor in metal-organic chemical vapor deposition (MOCVD).

The compound features a Rh(I) metal center in a square planar d8 electronic configuration. While this 16-electron coordinatively unsaturated state is exactly what makes Rh(acac)(CO)₂ an exceptional catalytic precursor, it also renders the complex highly susceptible to environmental degradation. Understanding the thermodynamic and kinetic vulnerabilities of this complex is critical for researchers aiming to maintain high turnover frequencies (TOF) and reproducible regioselectivity in catalytic workflows.

Mechanistic Vectors of Degradation

The degradation of Rh(acac)(CO)₂ powder is not a monolithic process; rather, it proceeds via distinct mechanistic pathways driven by specific environmental stressors.

-

Thermal Decarbonylation: The carbonyl (CO) ligands are strong π -acceptors that stabilize the electron-rich Rh(I) center. However, the germinal dicarbonyl species is the most thermally labile component of the complex. At elevated temperatures (approaching its decomposition point of ~150 °C), the thermal energy exceeds the Rh–CO bond dissociation energy, leading to the irreversible loss of CO gas[1]. This decarbonylation leaves the rhodium center highly reactive, prompting metal-metal bond formation and subsequent aggregation into catalytically inactive multinuclear clusters[1].

-

Oxidative Addition: Because Rh(I) is coordinatively unsaturated, it readily undergoes oxidative addition when exposed to atmospheric oxygen or halogens. This converts the active square planar Rh(I) complex into an inert, 18-electron octahedral Rh(III) species, permanently poisoning the catalyst.

-

Ligand Hydrolysis: Exposure to ambient moisture can lead to the protonation and dissociation of the acetylacetonate (acac) chelate ring, forming free acetylacetone (acacH) and leading to the precipitation of insoluble rhodium oxides or hydroxides[2].

Logical relationship of Rh(acac)(CO)2 degradation pathways.

Storage Architecture & Causality

To arrest the degradation vectors described above, the storage of Rh(acac)(CO)₂ powder must be strictly controlled. The following table synthesizes the optimal storage parameters and the chemical causality behind each requirement.

Table 1: Optimal Storage Parameters and Mechanistic Rationale

| Parameter | Optimal Condition | Mechanistic Rationale (Causality) |

| Temperature | 2–8 °C (Refrigerated) | Mitigates the thermal lability of the germinal dicarbonyl species, preventing premature CO dissociation and subsequent cluster aggregation[1]. |

| Atmosphere | Inert (Argon or N₂) | Prevents the oxidative addition of O₂ to the coordinatively unsaturated Rh(I) center, avoiding irreversible conversion to inactive Rh(III). |

| Container | Sealed Amber Glass | Protects against photo-induced ligand dissociation and prevents moisture ingress which can hydrolyze the acac ligand. |

| Co-storage | Isolate from Halogens | Halogens rapidly undergo oxidative addition with Rh(I) complexes, irreversibly poisoning the precursor. |

Self-Validating Experimental Workflow: Inert Handling

Because Rh(acac)(CO)₂ is typically utilized in parts-per-million (ppm) quantities during catalysis, researchers frequently prepare stock solutions. Handling the powder in ambient air during this process is the primary cause of batch-to-batch catalytic failure.

To ensure absolute trustworthiness in your catalytic results, the following stock solution preparation protocol is designed as a self-validating system —meaning the integrity of the output is analytically verified before use.

Step-by-Step Methodology

-

Glovebox Equilibration: Transfer the sealed, refrigerated vial of Rh(acac)(CO)₂ into an inert-atmosphere glovebox (O₂ < 1 ppm, H₂O < 1 ppm). Allow the vial to equilibrate to the glovebox temperature before opening to prevent condensation[3].

-

Solvent Degassing: Utilize strictly anhydrous solvents (e.g., toluene or dichloromethane). Prior to glovebox entry, degas the solvent via three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise immediately oxidize the Rh(I) center[4].

-

Weighing & Transfer: Using anti-static spatulas (to prevent the fine powder from adhering to the walls), weigh the required mass of Rh(acac)(CO)₂ (e.g., 23.1 mg for a ~20 mM stock) into a clean, dry Schlenk tube or volumetric flask[4].

-

Dissolution: Slowly add the degassed solvent. The powder will dissolve readily to yield a clear, yellow-to-orange solution[4].

-

Analytical Validation (Crucial Step): Withdraw a 0.1 mL aliquot of the newly prepared solution and inject it into a sealed liquid IR cell. Analyze via FTIR spectroscopy.

-

Storage of Solution: Seal the remaining stock solution with a PTFE-lined septum and store at -20 °C inside the glovebox to arrest any slow-acting degradation kinetics.

Step-by-step experimental workflow for inert handling and validation.

Analytical Validation Benchmarks

The self-validating nature of the protocol relies on matching the FTIR spectra of your prepared solution against established literature benchmarks. Because the C≡O bond stretching frequency is highly sensitive to the electron density on the rhodium center, it serves as a perfect diagnostic probe for the structural integrity of the complex.

Table 2: FTIR Validation Benchmarks for Rh(acac)(CO)₂

| Vibrational Mode | Wavenumber (cm⁻¹) | Diagnostic Significance |

| Asymmetric CO Stretch | ~2082 | Confirms the intact germinal dicarbonyl configuration. A shift or loss indicates decarbonylation or oxidation[2][5]. |

| Symmetric CO Stretch | ~2010 – 2012 | Confirms the intact germinal dicarbonyl configuration. Broadening indicates the formation of multinuclear clusters[2][5]. |

| acac C=O / C=C Stretches | 1528, 1582 | Validates the integrity of the acetylacetonate chelate ring, proving no hydrolysis has occurred[5]. |

Note: If bands emerge in the 1900–1950 cm⁻¹ region, this indicates the formation of bridging carbonyls, definitively proving that the Rh(acac)(CO)₂ has begun to decompose and aggregate into inactive clusters. The solution must be discarded.

References

- Sigma-Aldrich. "(Acetylacetonato)dicarbonylrhodium(I) 98 14874-82-9". Sigma-Aldrich SDS.

- ResearchGate. "Adsorption and reaction of Rh(CO)2(acac) on Al2O3/Ni3Al(111)".

- RSC.

- Google Patents. "US10766833B2 - Hydroformylation method and catalyst using rhodium-ruthenium dual metal and tetradentate phosphine ligand".

- ACS Publications. "Continuous Liquid Vapor Reactions Part 2: Asymmetric Hydroformylation with Rhodium-Bisdiazaphos Catalysts". Organic Process Research & Development.

- ResearchGate. "Hydroxyapatite-supported Rh(CO)2(acac): Structure characterization and catalysis for 1-hexene hydroformylation".

Sources

coordination geometry of dicarbonylrhodium acetylacetonate

An In-Depth Technical Guide to the Coordination Geometry and Application of Dicarbonylrhodium(I) Acetylacetonate

Abstract

Dicarbonylrhodium(I) acetylacetonate, with the chemical formula Rh(C₅H₇O₂)(CO)₂, often abbreviated as Rh(acac)(CO)₂, is a cornerstone organorhodium complex that serves as a vital precursor for a multitude of homogeneous catalytic processes. Its stability, solubility in common organic solvents, and predictable reactivity make it an indispensable tool for researchers in synthetic chemistry and materials science. This guide provides a comprehensive examination of the coordination geometry of Rh(acac)(CO)₂, grounded in crystallographic and spectroscopic data. We will explore the causal relationships behind its synthesis, the nuances of its characterization, and its pivotal role in generating catalytically active species for transformative reactions such as hydroformylation.

Molecular Structure and Coordination Geometry

The utility and reactivity of Rh(acac)(CO)₂ are direct consequences of its well-defined molecular structure. At the heart of the complex is a rhodium(I) metal center, which is a d⁸ transition metal ion. This electron configuration strongly favors a square planar coordination geometry to maximize ligand-field stabilization energy.

The coordination sphere is composed of two distinct ligand types:

-

A bidentate acetylacetonate (acac) ligand, which coordinates to the rhodium center through its two oxygen atoms.

-

Two terminal carbonyl (CO) ligands, which bind to the rhodium center via their carbon atoms.

X-ray crystallography studies have unequivocally confirmed the square planar geometry of the complex.[1][2] The molecule possesses an almost perfect C₂ᵥ point symmetry in its isolated state, with all twelve non-hydrogen atoms being nearly coplanar.[1][3] This planarity is a defining feature of the molecule.

In the solid state, these planar molecules arrange in a distinctive stacked fashion, forming linear chains with notable Rh---Rh interactions at distances of approximately 326 pm.[4] This stacking is a consequence of intermolecular forces and influences the solid-state properties of the material.

Visualization of Molecular Structure

The following diagram illustrates the square planar coordination geometry of Rh(acac)(CO)₂.

Caption: Square planar geometry of Rh(acac)(CO)₂.

Key Structural Parameters

Quantitative data from X-ray diffraction provides precise measurements of the coordination environment.

| Parameter | Bond/Angle | Value | Reference |

| Bond Length | Rh-O(acac) | 2.040 - 2.044 Å | [1][2] |

| Bond Length | Rh-C(carbonyl) | ~1.831 Å | [1][2] |

| Bond Angle | O-Rh-O | ~90.8° | [1][2] |

| Bond Angle | C-Rh-C | ~88.9° | [1][2] |

These values are characteristic of Rh(I) square planar complexes and confirm the tight, symmetric coordination of the ligands.

Synthesis and Physicochemical Properties

The synthesis of Rh(acac)(CO)₂ is well-established, allowing for reliable access to this important precursor. The choice of synthetic route is often dictated by the available rhodium source and desired purity.

Standard Synthetic Protocol

A foundational and widely cited method involves the reaction of the dimeric rhodium carbonyl chloride, [(CO)₂RhCl]₂, with sodium acetylacetonate.[4] The driving force for this reaction is the formation of a stable chelate complex and the precipitation of sodium chloride.

Step-by-Step Methodology:

-

Preparation of Precursor: The rhodium carbonyl chloride dimer, [(CO)₂RhCl]₂, is typically prepared by passing carbon monoxide gas through a heated solution of rhodium(III) chloride hydrate.

-

Reaction: The resulting dimer is dissolved in a suitable inert solvent, such as benzene or petroleum ether.[3][5]

-

Ligand Exchange: A stoichiometric amount of sodium acetylacetonate (Na(acac)) is added to the solution. The reaction is often facilitated by gentle heating or stirring at room temperature for several hours.

-

Workup: The precipitated sodium chloride is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, leading to the crystallization of the product. Recrystallization from a solvent like hexane yields the final product as dark green or dichromatic red/green crystals.[4][5]

Causality: The use of the carbonyl chloride dimer is advantageous as the rhodium is already in the correct +1 oxidation state and coordinated to CO ligands. The acetylacetonate anion acts as a strong chelating ligand, readily displacing the chloride ions to form the thermodynamically stable five-membered ring structure with the rhodium center.

Alternative Synthetic Routes

To improve efficiency and avoid multi-step procedures, one-pot syntheses have been developed. For instance, rhodium(III) chloride hydrate can be heated in a high-boiling solvent like dimethylformamide (DMF), which serves as both a solvent and a source of CO through decarbonylation.[6][7] Subsequent addition of acetylacetone yields the desired product.[6][7] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[6]

Physical Properties

| Property | Value |

| Appearance | Dark green to brown crystalline solid[3][4] |

| Melting Point | 154–156 °C[6][8] |

| Solubility | Soluble in acetone, benzene, toluene; insoluble in water[3][4][9] |

| Molecular Weight | 258.03 g/mol [3][6] |

Spectroscopic Characterization: A Window into Bonding

Spectroscopic techniques are indispensable for confirming the identity and purity of Rh(acac)(CO)₂ and for probing its electronic structure.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly powerful for characterizing metal carbonyl complexes. The position of the C≡O stretching bands (ν(CO)) is highly sensitive to the electron density on the metal center.

-

Characteristic Bands: Rh(acac)(CO)₂ exhibits two strong ν(CO) absorption bands in the range of 2012-2017 cm⁻¹ and 2082-2087 cm⁻¹ .[10][11] These correspond to the symmetric and antisymmetric stretching modes of the two CO ligands.

-

Electronic Insight: The high frequency of these bands indicates that there is significant π-backbonding from the rhodium d-orbitals into the π* orbitals of the CO ligands. This backbonding strengthens the Rh-C bond and weakens the C≡O bond, but the frequencies remain high, reflecting the overall electronic environment. In situ FTIR spectroscopy is frequently used to monitor the consumption of the Rh(acac)(CO)₂ precursor and the formation of catalytically active species under reaction conditions.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure in both solution and the solid state.

-

¹³C NMR (Solution): In solution (e.g., CDCl₃), the molecule is fluxional and exhibits the expected C₂ᵥ symmetry. This results in a simplified spectrum with distinct resonances for the carbonyl carbons, the acetylacetonate backbone carbons (CH and C=O), and the methyl carbons.[12]

-

¹³C NMR (Solid-State): Solid-state ¹³C Magic Angle Spinning (MAS) NMR studies reveal a more complex picture. In the crystalline lattice, the C₂ᵥ symmetry of the molecule is broken due to asymmetric intermolecular contacts.[2][13][14] This results in the non-equivalence of all seven carbon atoms. The spectrum displays separate signals for each carbon, including two distinct doublets for the two CO ligands, providing definitive evidence of the symmetry breaking in the solid state.[2][13] This distinction between the solution and solid-state structures is a critical insight derived from advanced characterization methods.

Reactivity and Pivotal Role as a Catalyst Precursor

The primary value of Rh(acac)(CO)₂ in synthetic chemistry lies in its role as a stable and reliable precursor for generating active homogeneous catalysts in situ.[3] Its utility is rooted in the lability of the CO ligands, which can be readily substituted by other donor ligands, such as phosphines or phosphites, under reaction conditions.[3]

Application in Hydroformylation

Hydroformylation, the addition of H₂ and CO across an alkene double bond to form aldehydes, is one of the most significant industrial applications of homogeneous catalysis. Rh(acac)(CO)₂ is a preferred precursor for these reactions.[3][8]

Protocol: In Situ Catalyst Generation for Hydroformylation

-

Inert Atmosphere: A high-pressure reactor is charged with the alkene substrate, a solvent (e.g., toluene), and the desired phosphine or phosphite ligand under an inert atmosphere (e.g., Argon).

-

Precursor Addition: A solution of Rh(acac)(CO)₂ is added to the reactor. The molar ratio of ligand to rhodium is a critical parameter that is optimized to control catalyst activity and selectivity.

-

Activation: The reactor is sealed, purged, and pressurized with syngas (a mixture of CO and H₂).

-

Reaction: The mixture is heated (typically 50-120 °C) and stirred.[10][15] Under these conditions, the CO ligands and the acac ligand are displaced to form the true catalytically active species, typically a hydridorhodium complex such as [HRh(CO)₂(L)₂] (where L is the phosphine/phosphite ligand).

-

Monitoring: The reaction progress is monitored by gas uptake or GC analysis of aliquots.

Trustworthiness: This in situ approach is highly reliable and reproducible. It obviates the need to synthesize and isolate often-sensitive and unstable active catalyst complexes, allowing for rapid screening of different ligands to optimize a specific transformation.[3]

Workflow for Catalyst Activation

The following diagram outlines the role of Rh(acac)(CO)₂ as a precursor in a typical hydroformylation catalytic cycle.

Caption: Activation of Rh(acac)(CO)₂ to the active hydroformylation catalyst.

Other Catalytic Applications

The versatility of Rh(acac)(CO)₂ extends to a wide range of other important organic transformations, including:

-

C-H Activation: Facilitating the functionalization of typically inert C-H bonds.[16]

-

Carbon-Carbon Bond Formation: Catalyzing conjugate additions of boronic acids to enones and other addition reactions.[3][8]

-

Silylcarbocyclizations: Enabling the synthesis of complex cyclic organic molecules.[3][8]

-

Hydrogenation Reactions: Serving as a precursor for catalysts that hydrogenate various functional groups.[9]

Conclusion

Dicarbonylrhodium(I) acetylacetonate is a fundamentally important complex whose properties are dictated by its well-defined square planar coordination geometry. This structure imparts stability for storage and handling while ensuring predictable reactivity centered on ligand substitution. Advanced spectroscopic analyses, particularly solid-state NMR, reveal subtle structural variations between the solid and solution phases, offering deeper insight into its behavior. For researchers and drug development professionals, Rh(acac)(CO)₂ represents a robust and versatile entry point into rhodium-catalyzed reactions, enabling the efficient in situ generation of active catalysts for a vast array of synthetic transformations critical to modern chemistry.

References

-

(Acetylacetonato) dicarbonylrhodium(I). Synthesis with Catalysts. [Link]

-

Dicarbonyl(acetylacetonato)rhodium(I). Wikipedia. [Link]

-

(Acetylacetonato)dicarbonylrhodium(I) 98. Alfa Aesar. [Link]

-

Vibrational Spectrum and Normal Coordinate Analysis on Rh(acac)(CO)₂. Acta Physico-Chimica Sinica. [Link]

-

¹³C NMR spectrum of crystalline [Rh(Acac) (CO)₂]: A contribution to the discussion on [Rh(Acac) (CO)₂] molecular structure in the solid state. Laboratory of Biomolecular NMR, Saint-Petersburg State University. [Link]

-

Crystal structure of (acetylacetonato) (dicarbonyl)iridium(I). ResearchGate. [Link]

-

³¹P{¹H} NMR spectra of [Rh(acac)(CO)₂] (2.5 mM) and alkanox (7.5 mM) in 20 mL of non‐deuterated toluene. ResearchGate. [Link]

-

¹³C NMR and X-ray study of crystalline [Rh(Acac)(CO)₂]. St. Petersburg State University. [Link]

-

¹³C NMR spectrum of crystalline [Rh(Acac) (CO)₂]: A contribution to the discussion on [Rh(Acac) (CO)₂] molecular structure in the solid state. ResearchGate. [Link]

-

In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. New Journal of Chemistry. [Link]

- Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method.

- A kind of preparation method of rhodium dicarbonyl acetylacetonate and the method for olefin hydroformylation.

-

Plot of the in‐situ IR monitoring of the reaction between [Rh(acac)(CO)₂] and IMes⋅HCl. ResearchGate. [Link]

-

¹³C NMR spectrum of crystalline [Rh(Acac) (CO)₂]: A contribution to the discussion on [Rh(Acac) (CO)₂] molecular structure in the solid state. Academia.edu. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Acetylacetonato dicarbonylrhodium | Benchchem [benchchem.com]

- 4. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]

- 5. CN103709201A - Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method - Google Patents [patents.google.com]

- 6. evitachem.com [evitachem.com]

- 7. CN103709201B - A kind of preparation method of rhodium dicarbonyl acetylacetonate and the method for olefin hydroformylation - Google Patents [patents.google.com]

- 8. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 9. (Acetylacetonato)dicarbonylrhodium(I) 98 14874-82-9 [sigmaaldrich.com]

- 10. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02288B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 13. 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state - Laboratory of Biomolecular NMR [bio-nmr.spbu.ru]

- 14. (PDF) 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state [academia.edu]

- 15. researchgate.net [researchgate.net]

- 16. CAS 14874-82-9: Dicarbonylrhodium acetylacetonate [cymitquimica.com]

An In-depth Technical Guide to the Electronic Structure of Dicarbonyl(acetylacetonato)rhodium(I)

Introduction

Dicarbonyl(acetylacetonato)rhodium(I), with the chemical formula Rh(acac)(CO)₂, is a significant organorhodium compound that has garnered considerable attention in the fields of catalysis and materials science.[1][2] This yellow to orange crystalline solid is a versatile precursor for the synthesis of various homogeneous catalysts, nanomaterials, and thin films.[3] Its utility in critical industrial processes such as hydroformylation, hydrogenation, and carbonylation reactions stems directly from the nuanced electronic structure of the rhodium center, which dictates its reactivity and catalytic prowess.[1][3][4]

This technical guide provides an in-depth exploration of the electronic structure of Rh(acac)(CO)₂. We will delve into the theoretical underpinnings of its molecular geometry, the nature of the metal-ligand bonding interactions, and the experimental evidence that substantiates these models. For researchers, scientists, and drug development professionals, a comprehensive understanding of these fundamental principles is paramount for the rational design of novel catalysts and the optimization of existing synthetic methodologies.

Molecular Geometry and Symmetry

The foundational aspect of understanding the electronic structure of Rh(acac)(CO)₂ is its molecular geometry. X-ray crystallography has unequivocally established that the complex adopts a square planar coordination geometry around the central rhodium(I) ion.[2][5] The rhodium atom is coordinated to the two oxygen atoms of the bidentate acetylacetonate (acac) ligand and the carbon atoms of the two carbonyl (CO) ligands.[5]

This arrangement results in a molecule with approximately C₂ᵥ point symmetry.[5] In the solid state, these planar molecules stack in a linear chain fashion, with notable Rh---Rh interactions at distances of about 326 pm.[2] This intermolecular interaction in the crystalline form can lead to a breaking of the ideal C₂ᵥ symmetry, as evidenced by solid-state ¹³C NMR studies which show non-equivalence of all carbon atoms.[5][6]

The Electronic Configuration of Rhodium(I) and d-Orbital Splitting

Rhodium is a transition metal in Group 9 of the periodic table. In Rh(acac)(CO)₂, the rhodium center is in the +1 oxidation state, leading to a d⁸ electron configuration. For a d⁸ metal ion in a square planar ligand field, the d-orbitals are no longer degenerate and split into distinct energy levels.[7][8]

The removal of the two axial ligands from an octahedral geometry to form a square planar complex results in a significant stabilization of the d({z^2}) orbital.[7] The d({x^2-y^2}) orbital, which points directly at the ligands in the xy-plane, is the most destabilized and highest in energy. The relative ordering of the remaining d-orbitals (d({xy}), d({xz}), and d(_{yz})) can vary depending on the specific nature of the ligands.[9]

For Rh(acac)(CO)₂, a typical d-orbital splitting diagram for a square planar complex with strong π-accepting ligands like CO is as follows, in order of increasing energy: d({xz}), d({yz}) < d({z^2}) < d({xy}) < d({x^2-y^2}).[7][9] The eight d-electrons of Rh(I) fill the lower four orbitals, leaving the high-energy d({x^2-y^2}) orbital unoccupied. This electronic arrangement is a key factor in the stability and reactivity of the complex.

Caption: Generalized d-orbital splitting diagram for a square planar complex.

Metal-Ligand Bonding: A Synergistic Interplay

The bonding between the rhodium center and the ligands in Rh(acac)(CO)₂ is a classic example of synergic bonding, particularly with respect to the carbonyl ligands. This model, often described by the Dewar-Chatt-Duncanson model, involves two key components: σ-donation and π-backdonation.[10][11]

σ-Donation

The carbon atom of the CO ligand donates a lone pair of electrons to an empty d-orbital of the rhodium atom, forming a σ-bond.[12] Similarly, the oxygen atoms of the acetylacetonate ligand donate lone pairs to form σ-bonds with the rhodium center. This electron donation from the ligands to the metal is the primary interaction that holds the complex together.

π-Backdonation

Concurrently, the electron-rich rhodium(I) center donates electron density from its filled d-orbitals (specifically the d({xz}) and d({yz}) orbitals) back into the empty π* antibonding orbitals of the carbonyl ligands.[10][11] This π-backdonation strengthens the metal-ligand bond but weakens the carbon-oxygen triple bond within the CO molecule.[10] This phenomenon is a crucial aspect of the electronic structure and has significant spectroscopic consequences.

Caption: Key bonding interactions in Rh(acac)(CO)₂.

Experimental Probes of Electronic Structure

A variety of spectroscopic techniques provide experimental evidence for the electronic structure of Rh(acac)(CO)₂.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for probing the extent of π-backdonation to the carbonyl ligands. The stretching frequency of the C-O bond is directly related to its bond order.[13] In free carbon monoxide, the C≡O stretching frequency is approximately 2143 cm⁻¹. In Rh(acac)(CO)₂, the two CO stretching bands appear in the range of 2000-2100 cm⁻¹.[14] This significant decrease in stretching frequency (a red-shift) is a direct consequence of π-backdonation from the rhodium center into the π* orbitals of the CO ligands, which weakens the C-O bond.[10]

| Compound | CO Stretching Frequencies (cm⁻¹) | Reference |

| Free CO | ~2143 | [10] |

| Rh(acac)(CO)₂ | ~2084, ~2014 (in n-hexane) | [14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon environments within the molecule. In solution, the two carbonyl carbons typically appear as a doublet due to coupling with the ¹⁰³Rh nucleus (I=1/2).[6] As mentioned earlier, in the solid state, the crystal packing can lead to the resolution of distinct signals for each carbon atom, highlighting the influence of the intermolecular interactions on the local electronic environment.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions between the filled and empty d-orbitals, as well as charge-transfer transitions between the metal and ligands, give rise to absorption bands in the UV-Vis spectrum. Photolysis experiments using UV light have shown that Rh(acac)(CO)₂ can undergo photo-induced CO ligand loss, a process that is fundamental to its application in certain catalytic cycles.[14][15] Ultrafast infrared spectroscopy has been employed to study the dynamics of these photochemical processes.[14][16]

Computational Chemistry

Density Functional Theory (DFT) and other computational methods have been used to model the electronic structure of Rh(acac)(CO)₂ and related complexes.[5] These calculations can provide detailed information about molecular orbital energies, charge distributions, and bond orders, offering a theoretical framework that complements experimental observations. For instance, DFT calculations have been used to understand the intermolecular rhodium-rhodium interactions observed in the crystalline state.[5]

Experimental Protocol: Infrared Spectroscopic Analysis

Objective: To determine the CO stretching frequencies of Rh(acac)(CO)₂ and infer the extent of π-backdonation.

Materials:

-

Dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂)

-

Spectroscopic grade n-hexane (or other suitable non-coordinating solvent)

-

FTIR spectrometer

-

Liquid transmission cell (e.g., with CaF₂ or NaCl windows)

-

Syringe and needle

Procedure:

-

Sample Preparation: Prepare a dilute solution of Rh(acac)(CO)₂ in n-hexane (e.g., 1-5 mg/mL). The concentration may need to be adjusted to obtain an optimal absorbance.

-

Spectrometer Setup:

-

Purge the sample compartment of the FTIR spectrometer with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Perform a background scan using the pure solvent (n-hexane) in the liquid transmission cell.

-

-

Sample Analysis:

-

Carefully fill the liquid transmission cell with the Rh(acac)(CO)₂ solution using a syringe.

-

Place the cell in the sample holder of the spectrometer.

-

Acquire the infrared spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹), paying particular attention to the 2200-1800 cm⁻¹ region where the CO stretching vibrations are expected.

-

-

Data Processing:

-

Subtract the background spectrum from the sample spectrum.

-

Identify and label the peaks corresponding to the symmetric and asymmetric CO stretching modes.

-

Compare the observed frequencies to literature values and to the stretching frequency of free CO.

-

Interpretation: The positions of the ν(CO) bands provide a direct measure of the electron density on the rhodium center that is being back-donated to the CO ligands. A greater red-shift from the free CO value indicates a more electron-rich rhodium center and stronger π-backdonation.

Caption: Workflow for IR spectroscopic analysis of Rh(acac)(CO)₂.

Conclusion

The electronic structure of dicarbonyl(acetylacetonato)rhodium(I) is a finely tuned system governed by its square planar geometry, the d⁸ electron configuration of the rhodium(I) center, and the synergistic σ-donating and π-accepting properties of its ligands. The interplay of these factors, particularly the π-backdonation to the carbonyl ligands, is not merely of academic interest; it is the cornerstone of the complex's utility as a catalyst precursor. A thorough understanding of this electronic framework, supported by a combination of spectroscopic and computational techniques, is essential for the continued development of rhodium-based technologies in chemical synthesis and materials science.

References

-

Dougherty, T. P., Grubbs, W. T., & Heilweil, E. J. (1994). Photochemistry of Rh(CO)₂(acetylacetonate) and Related Metal Dicarbonyls Studied by Ultrafast Infrared Spectroscopy. The Journal of Physical Chemistry, 98(37), 9396–9399. [Link]

-

ACS Publications. (2002). Photochemistry of Rh(CO)₂(acetylacetonate) and Related Metal Dicarbonyls Studied by Ultrafast Infrared Spectroscopy. The Journal of Physical Chemistry. [Link]

-

Eliseev, O. L., Bondarenko, T. N., Britvin, S. N., & Podkorytov, I. S. (2018). ¹³C NMR spectrum of crystalline [Rh(Acac)(CO)₂]: A contribution to the discussion on [Rh(Acac)(CO)₂] molecular structure in the solid state. Journal of Organometallic Chemistry, 874, 70-73. [Link]

-

Wikipedia. (2023). Dicarbonyl(acetylacetonato)rhodium(I). [Link]

-

New Journal of Chemistry. (2024). In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. New Journal of Chemistry. [Link]

-

Varshavsky, Yu. S., et al. (2018). ¹³C NMR spectrum of crystalline [Rh(Acac) (CO)₂]: A contribution to the discussion on [Rh(Acac) (CO)₂] molecular structure in the solid state. Journal of Organometallic Chemistry, 874, 70-73. [Link]

-

NIST. (1994). Photochemistry of Rh(CO)₂(acac) and Related Metal Dicarbonyls studied by Ultrafast Infrared Spectroscopy. [Link]

-

Synthesis with Catalysts. (n.d.). (Acetylacetonato) dicarbonylrhodium(I). Retrieved from [Link]

-

Frenking, G., & Wichmann, K. (2002). Metal–CO Bonding in Mononuclear Transition Metal Carbonyl Complexes. Journal of Computational Chemistry, 23(16), 1585-1601. [Link]

-

Wikipedia. (2023). Square planar molecular geometry. [Link]

-

Chemistry LibreTexts. (2023). 10.3.5: Square-Planar Complexes. [Link]

-

Journal of Chemical Education. (2015). Transition Metal d-Orbital Splitting Diagrams: An Updated Educational Resource for Square Planar Transition Metal Complexes. Journal of Chemical Education, 92(11), 1964-1968. [Link]

-

YouTube. (2019, December 30). Splitting of d-orbitals in various complexes. [Link]

-

Vedantu. (n.d.). Crystal Field Theory in Square Planar Complexes Important Concepts for NEET. Retrieved from [Link]

-

Wikipedia. (2024). Metal carbonyl. [Link]

-

CK-12 Foundation. (2024). Bonding in Metal Carbonyls. [Link]

-

Chemistry LibreTexts. (2023). 11.1: Organometallic Ligands. [Link]

-

University of York. (n.d.). Transition Metal Carbonyls. [Link]

Sources

- 1. Acetylacetonato dicarbonylrhodium | Benchchem [benchchem.com]

- 2. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]

- 3. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 4. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02288B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state - Laboratory of Biomolecular NMR [bio-nmr.spbu.ru]

- 7. Square planar molecular geometry - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Metal–CO Bonding in Mononuclear Transition Metal Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photochemistry of Rh(CO)2(acac) and Related Metal Dicarbonyls studied by Ultrafast Infrared Spectroscopy | NIST [nist.gov]

Methodological & Application

Application Notes & Protocols: Leveraging Dicarbonyl(acetylacetonato)rhodium(I) for In Situ Homogeneous Catalyst Generation

Introduction: The Strategic Advantage of a Precatalyst

In the landscape of homogeneous catalysis, the quest for efficiency, stability, and reproducibility is paramount. While highly active catalytic species are the engines of chemical transformation, they are often air-sensitive, thermally unstable, and challenging to synthesize and store. Dicarbonyl(acetylacetonato)rhodium(I), commonly abbreviated as Rh(acac)(CO)₂, serves as an elegant solution to this challenge. It is a stable, crystalline, air-tolerant Rh(I) solid that acts as a robust precatalyst . The core concept of its application lies in the in situ generation of the true, catalytically active species directly within the reaction vessel, under the specific conditions of the transformation. This approach circumvents the need for isolating sensitive intermediates, streamlining workflows and enhancing experimental consistency.

This guide provides an in-depth exploration of the principles, mechanisms, and practical protocols for using Rh(acac)(CO)₂ to generate active homogeneous catalysts, with a primary focus on the industrially significant hydroformylation reaction.

Pillar 1: The Mechanism of In Situ Catalyst Activation

The transformation of the stable Rh(acac)(CO)₂ precatalyst into a highly active species is not instantaneous but a controlled process governed by the reaction environment. The activation pathway is critically dependent on the addition of ancillary ligands—typically phosphines or phosphites—and the presence of reactants like synthesis gas (a mixture of CO and H₂).

The Causality Behind Activation:

-

Ligand Substitution: The initial and most critical step is the displacement of the bidentate acetylacetonate (acac) ligand and/or one or both carbonyl (CO) ligands by a more strongly coordinating ancillary ligand, such as a phosphine (PR₃) or phosphite (P(OR)₃). The choice of this ligand is the primary means of tuning the catalyst's electronic and steric properties, which in turn dictates its activity and selectivity.[1][2] The lability of the acac and CO ligands in Rh(acac)(CO)₂ makes this substitution favorable under mild heating.

-

Formation of the Active Hydride Species: For reactions like hydroformylation, the catalytically active species is typically a rhodium-hydrido complex, such as hydridotricarbonylrhodium(I) ([HRh(CO)₃]) or its ligand-modified analogue, [HRh(CO)ₓ(L)ᵧ]. Under an atmosphere of synthesis gas (CO/H₂), the Rh(I) center undergoes a sequence of steps, including oxidative addition of H₂, to form this crucial hydride.[3] In the absence of sufficient stabilizing ligands or CO pressure, the precatalyst can decompose into inactive polynuclear rhodium clusters like [Rh₄(CO)₁₂] or [Rh₆(CO)₁₆].[3] Therefore, maintaining the integrity of the mononuclear active species is essential.

Critical Parameter: The Ligand-to-Rhodium Ratio

A common pitfall is using a stoichiometric amount of ancillary ligand. An excess of the phosphine or phosphite ligand is often necessary.[2]

-

Why? The excess ligand serves multiple roles: it pushes the substitution equilibrium towards the desired ligand-modified complex, stabilizes the mononuclear rhodium center against aggregation into inactive clusters, and helps maintain the catalyst's active state throughout the reaction by compensating for any potential ligand degradation.[2][4]

Caption: Workflow for the in situ generation of an active rhodium catalyst.

Pillar 2: Application Protocol — Hydroformylation of 1-Octene

Hydroformylation, or oxo-synthesis, is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes. This protocol details the in situ generation of a rhodium-phosphine catalyst from Rh(acac)(CO)₂ for the hydroformylation of 1-octene, a model terminal alkene.

Self-Validating System: This protocol includes checkpoints and expected outcomes. Successful execution should yield a high conversion of 1-octene and a predictable ratio of linear (nonanal) to branched (2-methyloctanal) aldehyde products, which serves to validate the procedure.

Materials and Equipment

-

Precatalyst: Dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂)

-

Ligand: Triphenylphosphine (PPh₃)

-

Substrate: 1-Octene (purified by passing through activated alumina to remove peroxides)

-

Solvent: Toluene (anhydrous, deoxygenated)

-

Internal Standard: Dodecane (for GC analysis)

-

Gases: High-purity Nitrogen (N₂), Synthesis Gas (1:1 CO/H₂)

-

Equipment:

-

High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a magnetic stir bar, gas inlet/outlet valves, pressure gauge, and temperature controller.

-

Schlenk line or glovebox for inert atmosphere manipulations.

-

Gas chromatograph (GC) with a flame ionization detector (FID) for analysis.

-

Detailed Step-by-Step Methodology

PART A: Reactor Preparation and Charging (Inert Atmosphere)

-

Reactor Setup: Thoroughly clean and dry the autoclave. Seal it and purge with N₂ for at least 15-20 minutes to ensure an inert atmosphere. This is critical as oxygen can oxidize the phosphine ligand, poisoning the catalyst.[4]

-

Charging Solids: Under a positive flow of N₂, quickly open the reactor and add Rh(acac)(CO)₂ (e.g., 6.5 mg, 0.025 mmol, 1 equivalent) and PPh₃ (e.g., 65.6 mg, 0.25 mmol, 10 equivalents). The 10-fold excess of ligand is crucial for catalyst stability.[2]

-

Adding Liquids: Using a gas-tight syringe, add anhydrous, deoxygenated toluene (e.g., 20 mL), the internal standard dodecane (~0.5 mL), and finally the substrate 1-octene (e.g., 2.81 g, 25 mmol, 1000 equivalents).

-

Seal and Purge: Immediately seal the reactor. Pressurize with N₂ to ~5 bar and vent three times to remove any residual air. Then, pressurize with synthesis gas to ~5 bar and vent three times to saturate the headspace with the reactant gases.

PART B: Reaction Execution

-

Pressurization: Pressurize the reactor with the 1:1 CO/H₂ synthesis gas to the desired pressure (e.g., 20 bar).

-

Heating and Stirring: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100 °C). The reaction is typically initiated upon heating.

-

Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge, as one mole of gas is consumed for every mole of alkene converted. The reaction is typically complete within 4-12 hours. For kinetic analysis, aliquots can be carefully taken at intervals and analyzed by GC.

-

Reaction Completion & Cooldown: Once the pressure stabilizes, indicating the reaction has ceased, turn off the heating and allow the reactor to cool to room temperature. Place the reactor in an ice bath to ensure it is fully cooled before venting.

PART C: Analysis

-

Depressurization: Slowly and carefully vent the excess synthesis gas in a well-ventilated fume hood.

-

Sample Analysis: Open the reactor and take a sample of the crude reaction mixture. Dilute with an appropriate solvent (e.g., diethyl ether) and analyze by GC-FID to determine the conversion of 1-octene and the selectivity for the linear (n) and branched (iso) aldehyde products.

Data Presentation and Expected Results

The choice of ligand and reaction conditions significantly impacts performance. The following table summarizes representative data for hydroformylation using different ligand types with Rh(acac)(CO)₂ as the precatalyst.

| Parameter | Condition 1 (Standard) | Condition 2 (High Linearity) |

| Precatalyst | Rh(acac)(CO)₂ | Rh(acac)(CO)₂ |

| Ligand (L) | PPh₃ | Xantphos |

| Substrate (S) | 1-Octene | 1-Octene |

| S:L:Rh Ratio | 1000:10:1 | 1000:2:1 |

| Solvent | Toluene | Toluene |

| Temperature | 100 °C | 100 °C |

| Pressure (CO/H₂) | 20 bar (1:1) | 20 bar (1:1) |

| Time | 6 h | 4 h |

| Conversion (%) | >98% | >99% |

| n:iso Ratio | ~3:1 | >20:1 |

This data is representative and synthesized from general knowledge in the field. Actual results may vary.

Pillar 3: The Catalytic Cycle in Action

The active species, [HRh(CO)₂(PPh₃)₂], generated in situ, drives the catalytic hydroformylation cycle. Understanding this cycle is key to rationalizing the effects of reaction parameters.

Caption: A simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Troubleshooting Guide

| Symptom | Possible Cause(s) | Recommended Action(s) |

| Low or No Conversion | Catalyst Poisoning: Impurities (sulfur, peroxides, water) in substrate or solvent.[4] Inactive Catalyst: Insufficient temperature; ligand degradation due to oxygen leak. Gas Supply Issue: Incorrect CO/H₂ ratio or leak in the system. | Purify substrate and use anhydrous, deoxygenated solvent. Check for leaks in the reactor and gas lines; verify temperature controller accuracy. Confirm gas cylinder pressures and line integrity. |

| Poor Selectivity (Low n:iso Ratio) | Ligand Choice: PPh₃ gives moderate selectivity. High Temperature: Can decrease selectivity. Low CO Partial Pressure: Favors isomerization and branched products. | For high linear selectivity, switch to a bidentate ligand with a large natural bite angle (e.g., Xantphos). Reduce reaction temperature (e.g., to 80-90 °C). Ensure CO pressure is maintained. |

| Black Precipitate Formation | Catalyst Decomposition: Temperature is too high, or the concentration of stabilizing ligands (CO, PPh₃) is too low. | Decrease reaction temperature. Increase the ligand-to-rhodium ratio (e.g., to 20:1). Ensure sufficient CO partial pressure throughout the reaction. |

Conclusion

Dicarbonyl(acetylacetonato)rhodium(I) is more than just a reagent; it is a strategic tool for accessing highly active homogeneous catalysts in a practical and reproducible manner. By understanding the principles of in situ activation, researchers can harness its potential to drive a wide array of chemical transformations, from industrial-scale hydroformylation to fine chemical synthesis involving C-H activation and carboxylation.[5][6][7] The key to success lies in the rational selection of ancillary ligands and the careful control of reaction conditions to generate and maintain the desired catalytically active species.

References

-

Title: Rhodium‐Complex‐Catalyzed Hydroformylation of Olefins with CO2 and Hydrosilane Source: Wiley Online Library URL: [Link]

-

Title: Bidentate Rh(I)-phosphine complexes for the C-H activation of alkanes: computational modelling and mechanistic insight Source: Royal Society of Chemistry URL: [Link]

-

Title: Ligand-Induced Selectivity in the Rhodium(II)-Catalyzed Reactions of α-Diazo Carbonyl Compounds Source: ACS Publications URL: [Link]

-

Title: Insight into the electronic effect of phosphine ligand on Rh catalyzed CO2 hydrogenation by investigating the reaction mechanism Source: PubMed URL: [Link]

-

Title: Ligand effects in the rhodium-catalyzed carbonylation of methanol Source: ResearchGate URL: [Link]

- Title: Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method Source: Google Patents URL

-

Title: Possible complexes formed from the reaction of [Rh(acac)(CO)2] and phosphite ligands Source: ResearchGate URL: [Link]

-

Title: In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions Source: Royal Society of Chemistry URL: [Link]

-

Title: Ligand effects on rates and regioselectivities of Rh(I)-catalyzed (5 + 2) cycloadditions: a computational study of cyclooctadiene and dinaphthocyclooctatetraene as ligands Source: PubMed URL: [Link]

-

Title: Boosting Hydroformylation via Reactant Enrichment in Covalent Triazine Frameworks with Atomically Dispersed Rh Source: MDPI URL: [Link]

-

Title: Hydroformylation of AA using Rh(acac)(CO) 2 catalyst and various phosphine ligands. Source: ResearchGate URL: [Link]

-

Title: Recycling of the homogeneous [Rh] catalyst over nine consecutive runs for the reductive hydroformylation of 1-pentene Source: ResearchGate URL: [Link]

-

Title: Ligand-enabled site-selectivity in a versatile rhodium(ii)-catalysed aryl C–H carboxylation with CO2 Source: ResearchGate URL: [Link]

-

Title: Hydroformylation of Glycals Using a Rhodium(I)(acac)(CO)2 Catalyst Source: ResearchGate URL: [Link]

-

Title: Water-induced Selectivity Switching and Steric Control of Activity in Photochemical CO2 Reduction Catalyzed by RhCp*(bpy) Derivatives Source: ChemRxiv URL: [Link]

-

Title: Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts Source: MDPI URL: [Link]

-

Title: Comparison of experimentally obtained structure of Rh(acac)(CO) 2 Source: ResearchGate URL: [Link]

-

Title: Rh(CAAC)-Catalyzed Arene Hydrogenation: Evidence for Nanocatalysis and Sterically Controlled Site-Selective Hydrogenation Source: ACS Publications URL: [Link]

-

Title: Triorganoindium Reagents in Rh-Catalyzed C–H Activation/C–C Cross-Coupling Reactions of 2-Arylpyridines Source: PMC - NCBI URL: [Link]

-

Title: (CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC)2 Source: ACS Publications URL: [Link]

-

Title: Troubleshooting low catalyst activity in reforming units Source: Patsnap Eureka URL: [Link]

-

Title: Triorganoindium Reagents in Rh-Catalyzed C⁻H Activation/C⁻C Cross-Coupling Reactions of 2-Arylpyridines Source: PubMed URL: [Link]

-

Title: Upgrading of Bio-Syngas via Steam-CO 2 Reforming Using Rh/Alumina Monolith Catalysts Source: MDPI URL: [Link]

-

Title: Cobalt- and rhodium-catalyzed carboxylation using carbon dioxide as the C1 source Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Troubleshooting of Catalytic Reactors Source: Slideshare URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02288B [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Triorganoindium Reagents in Rh-Catalyzed C–H Activation/C–C Cross-Coupling Reactions of 2-Arylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triorganoindium Reagents in Rh-Catalyzed C⁻H Activation/C⁻C Cross-Coupling Reactions of 2-Arylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Application Note: Rh(acac)(CO)₂ Catalyzed Carbonylation and Silylcarbocyclization (SiCaC)

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Atom-economical construction of complex carbocycles, heterocycles, and aldehydes using Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂].

Executive Summary

The synthesis of highly functionalized cyclic frameworks and branched aldehydes is a cornerstone of modern drug discovery. The mononuclear rhodium(I) precatalyst, Rh(acac)(CO)₂ , has emerged as a uniquely powerful tool for these transformations due to its high solubility, well-defined ligand exchange kinetics, and ability to operate under mild conditions[1]. This application note details the mechanistic causality, quantitative performance, and self-validating protocols for two highly valuable methodologies: Silylcarbocyclization (SiCaC) of enynes and the Formylation of unactivated alkyl chlorides .

Mechanistic Framework & Causality

To successfully scale and troubleshoot these reactions, one must understand the specific role of the catalyst and the causality behind reagent selection.

Silylcarbocyclization (SiCaC) Pathways

SiCaC reactions convert acyclic enynes or diynes into functionalized cyclopentanes, pyrrolidines, or tetrahydrofurans. Unlike cluster catalysts such as Rh₄(CO)₁₂, which often require high CO pressure to maintain cluster stability, the mononuclear Rh(acac)(CO)₂ readily sheds its acetylacetonate (acac) ligand upon reaction with a hydrosilane to form the active monomeric [Rh]-H(SiR₃) species[1].

-

Causality of Atmosphere: Because Rh(acac)(CO)₂ does not rely on CO for structural integrity, standard SiCaC reactions can be driven to completion under a simple N₂ atmosphere, yielding up to 85% of the cyclized product[1]. If a CO atmosphere is introduced, the pathway diverges into a Carbonylative SiCaC (CO-SiCaC), incorporating a ketone moiety into the final ring structure[1].

-

Causality of Silane Sterics: The choice of silane dictates regioselectivity. Bulky silanes (e.g., t -BuMe₂SiH) force the rhodium center into a highly specific trajectory during the initial hydrometalation of the alkyne, often favoring the formation of specific stereoisomers (e.g., Z-isomers in heteroatom-promoted SiCaC)[1].

Catalytic cycle of Rh(acac)(CO)2 mediated silylcarbocyclization (SiCaC).

Alkyl Chloride Formylation

Rh(acac)(CO)₂ is also highly effective for the carbonylation/formylation of unactivated alkyl chlorides into aldehydes using syngas (CO/H₂)[2].

-

Causality of Additives: Unactivated alkyl chlorides undergo oxidative addition with Rh(I) very poorly. The addition of Sodium Iodide (NaI) acts as a critical kinetic bridge, converting the alkyl chloride into a reactive alkyl iodide in situ via a Finkelstein reaction[2].

-

Causality of Ligand Bite Angle: Utilizing 1,3-bis(diphenylphosphino)propane (DPPP) enforces a specific bite angle on the Rh center that accelerates the migratory insertion of CO, preventing premature reductive elimination and maximizing aldehyde yields[2].

Quantitative Performance Data

The following table summarizes the performance of Rh(acac)(CO)₂ across different substrates and operational conditions, highlighting the impact of atmospheric control and additives.

| Substrate | Reagents / Silane | Catalyst System | Conditions | Major Product | Yield |

| Allyl propargyl ether | PhMe₂SiH | Rh(acac)(CO)₂ (1 mol%) | Toluene, 70 °C, N₂ (1 atm) | 3-(silylmethylene)-4-methyl-THF | 85%[1] |

| Allyl propargyl ether | PhMe₂SiH | Rh₄(CO)₁₂ (1 mol%) | Toluene, 70 °C, CO (1 atm) | 3-(silylmethylene)-4-methyl-THF | 61%[1] |

| Dodec-11-ene-1,6-diyne | PhMe₂SiH | Rh(acac)(CO)₂ (1 mol%) | Toluene, 70 °C, CO (1 atm) | Cyclopenta[e]azulen-5(6H)-one | >90%[1] |

| (2-Chloroethyl)benzene | Syngas (CO/H₂) | Rh(acac)(CO)₂ (5 mol%), DPPP, NaI | 1,4-dioxane, 150 °C, 20 bar | 3-Phenylpropanal (Linear Aldehyde) | 99%[2] |

Self-Validating Experimental Protocols

Protocol A: Standard SiCaC of 1,6-Enynes (N₂ Atmosphere)

This protocol describes the conversion of allyl propargyl ethers to functionalized tetrahydrofurans without the need for high-pressure CO equipment[1].

Reagents: Allyl propargyl ether (1.0 mmol), Dimethylphenylsilane (PhMe₂SiH, 1.2 mmol), Rh(acac)(CO)₂ (0.01 mmol, 1 mol%), Anhydrous Toluene (5.0 mL).

-

System Purge: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity N₂ three times. Causality: Moisture strictly degrades the active Rh-hydride species.

-

Catalyst Loading: Add Rh(acac)(CO)₂ (2.58 mg) to the flask, followed by 5.0 mL of anhydrous toluene. Stir until completely dissolved (pale yellow/green solution).

-

Substrate Addition: Inject the allyl propargyl ether (1.0 mmol) via a gastight syringe.

-

Silane Addition (Self-Validation Checkpoint 1): Add PhMe₂SiH (1.2 mmol) dropwise over 5 minutes. Validation: The solution should transition from pale yellow to a dark red/brown, confirming the shedding of the acac ligand and the formation of the active [Rh]-H(SiR₃) species.

-

Thermocycling: Heat the reaction mixture to 70 °C using a pre-calibrated oil bath. Stir for 12–18 hours.

-

In-Process Monitoring (Self-Validation Checkpoint 2): Pull a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-MS. Validation: The reaction is complete when the starting enyne mass peak disappears and is replaced by the [M+Silane] cyclized adduct mass peak.

-

Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Step-by-step experimental workflow for Rh-catalyzed SiCaC reactions.

Protocol B: Formylation of Unactivated Alkyl Chlorides

This protocol utilizes a tandem halogen-exchange/carbonylation sequence to generate aldehydes[2].

Reagents: Alkyl chloride (0.2 mmol), Rh(acac)(CO)₂ (5 mol%), DPPP (15 mol%), NaI (0.2 mmol), Na₂CO₃ (0.24 mmol), 1,4-dioxane (0.5 mL), Syngas (CO/H₂ = 1:1).

-

Reactor Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with Rh(acac)(CO)₂ (2.58 mg), DPPP (12.4 mg), NaI (30.0 mg), and Na₂CO₃ (25.4 mg). Causality: Na₂CO₃ neutralizes HCl generated during the cycle, preventing catalyst poisoning[2].

-

Solvent & Substrate: Add 1,4-dioxane (0.5 mL) and the alkyl chloride (0.2 mmol). Seal the autoclave.

-

Pressurization: Remove the autoclave from the glovebox. Purge the lines with syngas, then pressurize the reactor to 20 bar with CO/H₂ (1:1).

-

Reaction: Heat the autoclave to 150 °C for 20 hours with vigorous stirring (800 rpm).

-

Self-Validation Checkpoint (Pressure Drop): Monitor the pressure gauge. A successful reaction will exhibit a slight, steady pressure drop as CO and H₂ are consumed during formylation. If pressure remains entirely static after 4 hours, the Finkelstein exchange (NaI + R-Cl -> R-I) has likely failed; verify NaI dryness.

-

Workup: Cool the reactor to room temperature in a water bath, carefully vent the syngas in a fume hood, and analyze the crude mixture via GC-MS using n -dodecane as an internal standard[2].

Sources

Application Note: Advanced Ligand Exchange Protocols for Acetylacetonato Dicarbonylrhodium(I)

Introduction & Mechanistic Framework

Acetylacetonato dicarbonylrhodium(I), formulated as Rh(acac)(CO)₂, is a highly stable, storable Rh(I) precursor that serves as a cornerstone in homogeneous catalysis. It is widely utilized for the in situ and ex situ generation of active catalysts for hydroformylation, hydrogenation, and silylcarbocyclization reactions[1],[2].

The utility of Rh(acac)(CO)₂ stems from its precisely tunable ligand exchange dynamics. The fundamental reaction involves the displacement of one or both of its labile carbonyl (CO) ligands by stronger σ-donor/π-acceptor ligands—typically phosphines (PR₃), phosphites, or bidentate architectures like BisDiazaphos (BDP)[1],[3].

Causality of Exchange Dynamics: Rh(acac)(CO)₂ exists in a d8 square-planar geometry, which mechanistically favors an associative ligand substitution pathway . The incoming phosphine ligand coordinates to the vacant axial position of the rhodium center, forming a transient 5-coordinate intermediate. This is rapidly followed by the expulsion of a CO ligand to restore the stable square-planar configuration. Because the release of CO gas provides a massive entropic driving force, the reaction is highly sensitive to the partial pressure of CO. Consequently, driving the bis-substitution requires open systems, inert gas sweeping, or reduced pressure to leverage Le Chatelier’s principle.

Mechanistic Pathway Visualization

Ligand exchange pathway of Rh(acac)(CO)2 forming active hydroformylation catalysts.

Quantitative Data: Impact of Ligand Exchange on Catalysis

The choice of the incoming ligand during the exchange process directly dictates the steric and electronic environment of the active Rh center, profoundly impacting the regioselectivity (Linear/Branched ratio) and enantioselectivity of the subsequent catalytic cycle.

| Rh Precursor | Exchanged Ligand System | Substrate | Reaction Conditions | Key Catalytic Outcome | Ref |

| Rh(acac)(CO)₂ | (R,R,R)-BisDiazaphos (BDP) | Vinyl naphthalene | 70 °C, 150 psi Syngas (Toluene) | High branched/linear selectivity & high ee | [3] |

| Rh(acac)(CO)₂ | SulfoXantPhos | 1-Dodecene | 95 °C, 15 bar Syngas (Aqueous multiphase) | 98:2 Linear/Branched ratio; TOF ~200 h⁻¹ | [4] |

| Rh(acac)(CO)₂ | PFIL 1 (Phosphonium Ionic Liquid) | 1-Octene | PFIL/Rh ratio = 8 | >98% conversion; enhanced L/B ratio | [5] |

Self-Validating Experimental Protocols

The following protocols are engineered for researchers transitioning batch hydroformylation chemistry into continuous flow or rigorous scale-up environments.

Protocol A: Ex Situ Synthesis of Rh(acac)(BDP) Pre-catalyst

Objective: Synthesize a highly enantioselective hydroformylation pre-catalyst prior to reactor injection to ensure uniform catalyst speciation[3].

Step-by-Step Methodology:

-

Solvent Deoxygenation: Vigorously degas anhydrous toluene via three freeze-pump-thaw cycles or prolonged sparging with Argon.

-

Causality: Rh(I) phosphine complexes are highly electron-rich. The presence of dissolved O₂ leads to the rapid, irreversible oxidation of the phosphine ligands and the formation of catalytically dead Rh(III) species.

-

-

Stoichiometric Assembly: Inside an inert-atmosphere glovebox, dissolve Rh(acac)(CO)₂ to a concentration of ~20 mM in the degassed toluene. Add 1.05 equivalents of the bidentate ligand (e.g., (R,R,R)-BDP)[3].

-

Causality: A slight stoichiometric excess of the bidentate ligand ensures the complete thermodynamic displacement of both CO ligands, preventing the formation of mixed-ligand off-cycle resting states.

-

-

Agitation and Venting: Stir the solution at 25 °C for 1–2 hours. Ensure the reaction vial is equipped with a vented septum or connected to a bubbler.

-

Causality: As CO is displaced, it must be allowed to escape the liquid phase. Trapped CO will artificially shift the equilibrium backward, resulting in incomplete ligand exchange.

-

Validation & Quality Control (Self-Validating System):

-

FTIR Spectroscopy: Monitor the reaction mixture using an attenuated total reflectance (ATR) FTIR probe. The starting material, Rh(acac)(CO)₂, exhibits characteristic symmetric and asymmetric CO stretching frequencies at ~2090 cm⁻¹ and ~2020 cm⁻¹[6]. Complete ligand exchange is validated by the total disappearance of these bands.

-

³¹P NMR Spectroscopy: Extract an aliquot into a sealed NMR tube. The successful coordination of the phosphine ligand is confirmed by the shift of the free ligand singlet to a doublet (due to ¹⁰³Rh-¹³P spin-spin coupling, typically JRh−P≈150–200 Hz).

Protocol B: In Situ Pre-activation for Continuous Flow Hydroformylation

Objective: Convert the resting pre-catalyst into the active hydrido-carbonyl species [RhH(CO)ₓL₂] using synthesis gas (Syngas) prior to substrate introduction[3],[4].

Step-by-Step Methodology:

-

System Loading: Pump the validated Rh(acac)(Ligand) solution into the high-pressure continuous flow reactor (e.g., vertical pipes-in-series)[3].

-

Syngas Pressurization: Pressurize the reactor with a 1:1 mixture of CO and H₂ to the target operational pressure (e.g., 150 psi or 15 bar)[3],[4].

-

Thermal Activation: Heat the pressurized catalyst stream to 60–95 °C for a residence time of 1 hour before it meets the alkene substrate feed[3],[4].

-

Causality: This critical step forces the hydrogenolysis of the acetylacetonate (acac) ligand—yielding free acetylacetone—and coordinates H₂ and CO to generate the active[RhH(CO)₂L₂] complex. If the alkene is introduced before this activation is complete, the coordinatively unsaturated Rh center will catalyze unwanted alkene isomerization rather than the desired hydroformylation.

-

Validation & Quality Control (Self-Validating System):

-

Operando NMR / Selectivity Benchmarking: Because measuring dissolved gas operando is difficult, use the instantaneous branched-to-linear (B/L) selectivity of a test substrate (e.g., styrene) as a sensitive proxy for effective gas pressure and catalyst activation state. A sudden drop in B/L selectivity indicates incomplete activation or gas-liquid mass transport failure[3].

References

-

[1] Title: Acetylacetonato dicarbonylrhodium - Benchchem Source: benchchem.com URL: 1

-

[3] Title: Continuous Liquid Vapor Reactions Part 2: Asymmetric Hydroformylation with Rhodium-Bisdiazaphos Catalysts in a Vertical Pipes-in-Series Reactor Source: Organic Process Research & Development - ACS Publications URL: 3

-

[5] Title: Biphasic hydroformylation of higher alkenes catalyzed by [Rh(acac)(CO)2] and PFILs Source: ResearchGate URL: 5

-

[6] Title: Photolysis of Atomically Dispersed Rh/Al2O3 Catalysts: Controlling CO Coverage in Situ and Promoting Reaction Rates Source: The Journal of Physical Chemistry C - ACS Publications URL: 6

-

[2] Title: From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions Source: MDPI URL: 2

-

[4] Title: Rhodium-Catalyzed Hydroformylation of Long-Chain Olefins in Aqueous Multiphase Systems in a Continuously Operated Miniplant Source: Industrial & Engineering Chemistry Research - ACS Publications URL: 4

Sources

Application Note: Rh(acac)(CO)₂-Catalyzed Conjugate Addition of Boronic Acids to Enones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary